molecular formula C15H22N2O2 B5441327 1-(4-Methoxyphenyl)-3-(2-methylcyclohexyl)urea

1-(4-Methoxyphenyl)-3-(2-methylcyclohexyl)urea

Cat. No.: B5441327
M. Wt: 262.35 g/mol
InChI Key: WHIQQIZFVLSXMT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(2-methylcyclohexyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxyphenyl group and a methylcyclohexyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(2-methylcyclohexyl)urea typically involves the reaction of 4-methoxyaniline with 2-methylcyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Methoxyaniline} + \text{2-Methylcyclohexyl isocyanate} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of flow microreactors allows for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(2-methylcyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 1-(4-Hydroxyphenyl)-3-(2-methylcyclohexyl)urea.

    Reduction: Formation of 4-methoxyaniline and 2-methylcyclohexylamine.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(2-methylcyclohexyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(2-methylcyclohexyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-cyclohexylurea: Similar structure but lacks the methyl group on the cyclohexyl ring.

    1-(4-Methoxyphenyl)-3-(2-ethylcyclohexyl)urea: Similar structure with an ethyl group instead of a methyl group on the cyclohexyl ring.

Uniqueness

1-(4-Methoxyphenyl)-3-(2-methylcyclohexyl)urea is unique due to the presence of both the methoxyphenyl and methylcyclohexyl groups, which confer specific chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(2-methylcyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-5-3-4-6-14(11)17-15(18)16-12-7-9-13(19-2)10-8-12/h7-11,14H,3-6H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIQQIZFVLSXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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